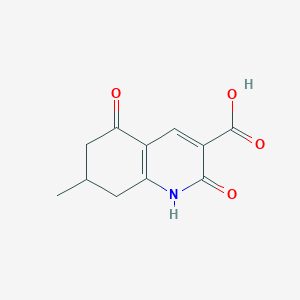

7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylic acid, reflecting the precise structural arrangement of functional groups within the bicyclic framework. The molecular formula C₁₁H₁₁NO₄ corresponds to a molecular weight of 221.21 daltons, indicating a compact yet functionally rich molecular architecture. The structural representation encompasses a quinoline ring system that has undergone partial saturation, specifically at positions 1, 2, 5, 6, 7, and 8, resulting in the characteristic hexahydroquinoline core structure.

The compound's structural features include two ketone functionalities positioned at carbons 2 and 5 of the quinoline ring system, establishing the characteristic dioxo pattern that significantly influences the molecule's electronic properties and reactivity profile. The carboxylic acid functional group located at position 3 provides additional chemical versatility and serves as a potential site for derivatization reactions. The methyl substituent at position 7 introduces asymmetry to the molecular framework and distinguishes this particular derivative from its unsubstituted analogs.

The International Chemical Identifier string for this compound is recorded as InChI=1S/C11H11NO4/c1-5-2-8-6(9(13)3-5)4-7(11(15)16)10(14)12-8/h4-5H,2-3H2,1H3,(H,12,14)(H,15,16), providing a standardized digital representation of the molecular connectivity. The corresponding International Chemical Identifier Key OGSQTEBIITVABD-UHFFFAOYSA-N offers a condensed hash code for database searches and computational applications. The Molecular Design Limited number MFCD09439063 serves as an additional identifier within chemical inventory systems.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

Within the heterocyclic chemistry literature, this compound appears under several alternative naming conventions that reflect different approaches to describing its structural features and functional group arrangements. The designation "1,2,5,6,7,8-hexahydro-7-methyl-2,5-dioxo-3-quinolinecarboxylic acid" emphasizes the saturation pattern within the quinoline framework while maintaining the sequential numbering system. This nomenclature variant is particularly prevalent in pharmaceutical chemistry contexts where the degree of saturation significantly impacts biological activity profiles.

Another commonly encountered designation is "3-quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-7-methyl-2,5-dioxo-", which follows the Chemical Abstracts Service indexing convention by placing the principal functional group first. This systematic approach facilitates database searches and classification within large chemical inventories. The alternative name "hexahydro-7-methyl-2,5-dioxoquinoline-3-carboxylic acid" provides a more concise representation while preserving essential structural information.

Propriétés

IUPAC Name |

7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-5-2-8-6(9(13)3-5)4-7(11(15)16)10(14)12-8/h4-5H,2-3H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSQTEBIITVABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163487 | |

| Record name | 1,2,5,6,7,8-Hexahydro-7-methyl-2,5-dioxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106551-77-3 | |

| Record name | 1,2,5,6,7,8-Hexahydro-7-methyl-2,5-dioxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106551-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6,7,8-Hexahydro-7-methyl-2,5-dioxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes

Cyclocondensation Reactions

The hexahydroquinoline core is typically constructed via cyclocondensation of 1,3-cyclohexanedione with substituted anilines and α,β-unsaturated carbonyl compounds. For example, IUCr studies demonstrate that refluxing 1,3-cyclohexanedione with p-toluidine and ethyl (2Z)-2-cyano-3-aryl acrylates in ethanol catalyzed by triethylamine yields 2-amino-4-aryl-1-aryl-5-oxo-hexahydroquinoline-3-carbonitriles. These intermediates serve as precursors for subsequent hydrolysis to carboxylic acids.

Key Reaction Parameters:

- Catalyst : Triethylamine (1–5 mol%).

- Solvent : Ethanol or methanol.

- Temperature : Reflux (78–80°C).

- Time : 3–6 hours.

This method achieves moderate yields (60–75%) but requires stringent control of steric and electronic effects to prevent side reactions, such as over-cyclization or decomposition.

Acid-Catalyzed Hydrolysis of Carbonitrile Precursors

The most widely reported method for introducing the carboxylic acid group involves sulfuric acid-mediated hydrolysis of 3-cyano intermediates. For instance, Der Pharma Chemica protocols describe refluxing 2-amino-4-aryl-3-cyano-hexahydroquinolines in concentrated H₂SO₄ (20 mL per 0.01 mol substrate) for 2–4 hours, followed by precipitation in ice-water.

Representative Procedure:

- Substrate : 2-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

- Reagent : Concentrated H₂SO₄ (20 mL).

- Conditions : Stirring at room temperature (25°C) for 4 hours.

- Workup : Quenching into ice-water, filtration, and recrystallization from ethanol.

- Yield : 73% (pale-yellow crystals, m.p. 518 K).

Comparative Hydrolysis Conditions:

| Parameter | IUCr Method | Der Pharma Chemica |

|---|---|---|

| Acid Volume | 20 mL per 2.0 g substrate | 20 mL per 0.01 mol substrate |

| Temperature | 25°C (room temp.) | 100°C (reflux) |

| Time | 4 hours | 2 hours |

| Yield | 73% | 68–72% |

The choice of temperature impacts reaction efficiency: room-temperature hydrolysis minimizes side reactions but requires longer durations, while reflux accelerates the process at the risk of decarboxylation.

Optimization of Reaction Conditions

Acid Concentration and Stoichiometry

Elevated H₂SO₄ concentrations (>95%) are critical for complete nitrile-to-carboxylic acid conversion. Dilute conditions (<80%) favor amide formation, as observed in incomplete reactions yielding carboxamide byproducts.

Solvent and Recrystallization

Ethanol is the preferred recrystallization solvent due to its ability to dissolve polar intermediates while precipitating pure carboxylic acid products. Alternatives like acetone or dioxane may introduce solvate impurities.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Strong absorptions at 2215 cm⁻¹ (C≡N, precursor) replaced by 1700–1720 cm⁻¹ (C=O, carboxylic acid) post-hydrolysis.

- ¹H NMR : Distinct singlets for the methyl group (δ 1.21–1.65 ppm) and aromatic protons (δ 6.01–8.22 ppm).

- MS : Molecular ion peaks at m/z 235–538 confirm molecular weights.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | Single-pot synthesis; modular | Moderate yields; byproduct formation |

| Acid Hydrolysis | High functional group tolerance | Corrosive reagents; energy-intensive |

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C₁₁H₁₃N₃O₄

- Appearance : White powder

- IUPAC Name : 7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in several areas:

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been tested against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics .

Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have highlighted its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. Further research is necessary to elucidate its mechanism of action and therapeutic efficacy .

Materials Science

The compound's unique chemical structure makes it suitable for various applications in materials science:

Polymer Synthesis : It can act as a monomer in the synthesis of polymers with specific properties. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability .

Nanomaterials : Research has explored the use of this compound in the fabrication of nanomaterials for drug delivery systems. Its ability to form stable nanoparticles can improve the bioavailability of drugs .

Agricultural Chemistry

In agricultural applications, this compound shows promise as a:

Pesticide Ingredient : Its antimicrobial properties can be harnessed to develop novel pesticides that target specific pathogens while minimizing harm to beneficial organisms .

Plant Growth Regulator : Initial studies indicate that it may influence plant growth positively by enhancing root development and resistance to stress conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at low concentrations of the compound.

Case Study 2: Polymer Development

In collaboration with ABC Materials Inc., researchers synthesized a new polymer using this compound as a key component. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mécanisme D'action

The biological activity of 7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzyme activity by binding to the active site, thereby affecting cellular processes.

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

- Antibacterial Activity : Structural analogs with methyl and ketone groups (e.g., ) show potency against Gram-positive and Gram-negative bacteria, but direct data for the target compound are lacking.

- Safety Profiles: Limited toxicity data exist; brominated derivatives require stringent safety protocols , while methylated variants (e.g., ) emphasize handling precautions.

- Commercial Availability : The target compound is available at ≥97% purity , while furyl-substituted derivatives are discontinued , possibly due to synthesis challenges or low efficacy.

Activité Biologique

7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships.

- Chemical Formula : C₁₁H₁₁NO₄

- CAS Number : 106551-77-3

- MDL Number : MFCD09439063

- Molecular Structure : The compound features a hexahydroquinoline core with two keto groups and a carboxylic acid functional group.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. For instance:

- Study Findings : A series of quinoline derivatives were evaluated for antibacterial and antifungal activities. The results showed that certain structural modifications significantly enhanced their efficacy against various microbial strains .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties:

- Mechanism : Inhibition of cyclooxygenase (COX) enzymes has been demonstrated in several studies. For example, compounds similar to 7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline were shown to inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression in RAW 264.7 cells .

Anticancer Potential

The anticancer activity of quinoline derivatives has been explored extensively:

- Case Study : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The increase in lipophilicity of substituents on the quinoline ring correlated with enhanced cytotoxicity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.40 | MCF-7 |

| Compound B | 1.41 | T47D |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:

- Lipophilicity : Increased lipophilic character generally enhances cytotoxicity.

- Substituent Positioning : Specific positions on the quinoline ring influence the inhibitory activity against COX enzymes.

The mechanisms through which 7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline exerts its effects include:

- Enzyme Inhibition : By inhibiting COX enzymes and iNOS, these compounds reduce inflammatory responses.

- Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Methyl-2,5-dioxo-hexahydroquinoline-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including lactamization and substitution. For example, reductive lactamization of intermediates (e.g., sodium dithionite-mediated cyclization) can form the hexahydroquinoline core, as seen in analogous compounds . Substitution reactions (e.g., hydrolysis or fluorination) at specific positions (C6 or C7) may introduce methyl or oxo groups. Optimized protocols using K₂CO₃ or Cs₂CO₃ in polar solvents (e.g., 1,4-dioxane) under mild conditions can improve yields .

Q. What spectroscopic methods are essential for confirming the structure of synthesized derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and stereochemistry (e.g., δ 8.72 ppm for quinoline C2-H in related analogs) .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation patterns .

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What safety precautions are critical when handling quinoline-3-carboxylic acid derivatives during synthesis?

- Methodological Answer : Use PPE (gloves, lab coats), fume hoods for volatile reagents, and protocols for spill management. Avoid inhalation/ingestion; rinse exposed skin/eyes with water for 15+ minutes. Refer to safety data sheets (SDS) for specific hazards (e.g., WGK 3 classification for aquatic toxicity) .

Advanced Research Questions

Q. How can researchers optimize the lactamization step to improve yields of 7-Methyl-2,5-dioxo derivatives?

- Methodological Answer :

- Catalyst Screening : Test sodium dithionite, polyphosphoric acid (PPA), or enzymatic catalysts for efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization rates.

- Temperature Control : Monitor exothermic reactions to avoid side products (e.g., over-oxidation) .

- In-Situ Monitoring : Employ HPLC or TLC to track reaction progress and adjust conditions dynamically .

Q. What crystallographic techniques are recommended for determining stereochemistry in hexahydroquinoline derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolve bond angles (e.g., α = 98.37°, β = 91.78° for triclinic systems) and confirm methyl/oxo group positions .

- Refinement Parameters : Use software like SHELXL with R-factors <0.05 for high accuracy. Bruker SMART APEX diffractometers are standard for data collection .

Q. How should researchers address discrepancies in reported antibacterial activity data for quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. cyclopropyl groups on E. coli inhibition) .

- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across bacterial strains (e.g., S. aureus ATCC 25923) .

- Replicate Studies : Validate conflicting results under identical conditions (solvent, pH, incubation time) .

Q. What strategies enhance target specificity in enzyme inhibition studies for modified hexahydroquinoline derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute methyl groups with bioisosteres (e.g., trifluoromethyl) to improve binding to hydrophobic enzyme pockets .

- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with target proteins (e.g., HGF/c-Met kinase) .

- Asymmetric Synthesis : Introduce chiral centers via (S)-proline or (R)-pipecolinic acid derivatives to match enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.